molecular formula C20H23N3O4 B142732 N-(4-Nitrophenyl) N'-butyl-1,4-phenylenediacetamide CAS No. 142628-01-1

N-(4-Nitrophenyl) N'-butyl-1,4-phenylenediacetamide

Cat. No. B142732
M. Wt: 369.4 g/mol
InChI Key: MSWHFVBWZZIWTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Nitrophenyl) N'-butyl-1,4-phenylenediacetamide, also known as NBPD, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is commonly used as a reagent in biochemical and physiological experiments due to its unique properties.

Mechanism Of Action

The mechanism of action of N-(4-Nitrophenyl) N'-butyl-1,4-phenylenediacetamide is not yet fully understood, but it is believed to interact with specific amino acid residues in enzymes and receptors. This interaction can lead to changes in the activity of these molecules, providing valuable insights into their function.

Biochemical And Physiological Effects

N-(4-Nitrophenyl) N'-butyl-1,4-phenylenediacetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of specific enzymes and receptors. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for further research in these areas.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-(4-Nitrophenyl) N'-butyl-1,4-phenylenediacetamide in lab experiments is its high specificity for certain enzymes and receptors. This allows researchers to study these molecules in greater detail and with greater accuracy. However, the synthesis of N-(4-Nitrophenyl) N'-butyl-1,4-phenylenediacetamide can be challenging and time-consuming, and the compound may not be suitable for all types of experiments.

Future Directions

There are many potential future directions for research involving N-(4-Nitrophenyl) N'-butyl-1,4-phenylenediacetamide, including the study of its effects on specific enzymes and receptors, the development of new synthetic methods, and the exploration of its potential therapeutic benefits. Additionally, further research is needed to fully understand the mechanism of action of N-(4-Nitrophenyl) N'-butyl-1,4-phenylenediacetamide and its potential applications in various fields of study.

Synthesis Methods

The synthesis of N-(4-Nitrophenyl) N'-butyl-1,4-phenylenediacetamide can be achieved through several methods, including the reaction of 4-nitroaniline with butylamine and 1,4-phenylenediacetic acid. This process involves several steps and requires careful attention to detail to ensure the purity of the final product.

Scientific Research Applications

N-(4-Nitrophenyl) N'-butyl-1,4-phenylenediacetamide has been used in a variety of scientific research applications, including the study of enzymes, receptors, and other biological molecules. This compound is often used as a substrate or inhibitor in these experiments, allowing researchers to better understand the mechanisms of these biological processes.

properties

CAS RN

142628-01-1

Product Name

N-(4-Nitrophenyl) N'-butyl-1,4-phenylenediacetamide

Molecular Formula

C20H23N3O4

Molecular Weight

369.4 g/mol

IUPAC Name

N-butyl-2-[4-[2-(4-nitroanilino)-2-oxoethyl]phenyl]acetamide

InChI

InChI=1S/C20H23N3O4/c1-2-3-12-21-19(24)13-15-4-6-16(7-5-15)14-20(25)22-17-8-10-18(11-9-17)23(26)27/h4-11H,2-3,12-14H2,1H3,(H,21,24)(H,22,25)

InChI Key

MSWHFVBWZZIWTO-UHFFFAOYSA-N

SMILES

CCCCNC(=O)CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CCCCNC(=O)CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Other CAS RN

142628-01-1

synonyms

N-(4-nitrophenyl) N'-butyl-1,4-phenylenediacetamide
NO2Ph-BPDAc

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.